molecular formula C14H17BClNO2 B13996657 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13996657
M. Wt: 277.55 g/mol
InChI Key: VPQUCRZFTGZNPG-UHFFFAOYSA-N
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Description

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 5-chloroindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to around 80°C . Triethylamine is often used as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, to facilitate reactions.

    Solvents: Common solvents include 1,4-dioxane and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with aryl halides can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The boronate ester group can form reversible covalent bonds with nucleophilic sites on the enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both a chlorine atom and a boronate ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3

InChI Key

VPQUCRZFTGZNPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)Cl

Origin of Product

United States

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